molecular formula C12H16N2O3 B5637790 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

1-[(4-Nitrophenyl)methyl]piperidin-4-ol

Cat. No.: B5637790
M. Wt: 236.27 g/mol
InChI Key: GJERFMGMGRLRMD-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 4-nitrophenylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12-5-7-13(8-6-12)9-10-1-3-11(4-2-10)14(16)17/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJERFMGMGRLRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with nitrobenzyl compounds. One common method includes the nucleophilic substitution reaction where piperidine reacts with 4-nitrobenzyl chloride under basic conditions to form the desired product. Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Key structural variations among piperidin-4-ol derivatives include substituents on the aromatic ring, additional functional groups (e.g., sulfonyl, amino), and modifications to the piperidine backbone. Below is a comparative analysis:

Table 1: Structural Comparison of Piperidin-4-ol Derivatives
Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Features Reference
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol 4-Nitrophenylsulfonyl 284.29 Sulfonyl group enhances polarity
1-(4-Nitrophenyl)-4-piperidinol 4-Nitrophenyl (direct attachment) 208.22 Lacks methyl spacer; simpler structure
1-(5-Nitropyridin-2-yl)piperidin-4-ol 5-Nitro-2-pyridinyl 235.25 Heteroaromatic nitro group
1-(4-Aminophenyl)-4-methylpiperidin-4-ol 4-Aminophenyl; 4-methyl 206.29 Amino group improves solubility
L-741,626 (Dopamine D2 antagonist) 4-Chlorophenyl; indole substituent 356.88 Bulky substituents for receptor binding
Antiparasitic and Antitumor Activity
  • LAS_52160953 (): A piperidin-4-ol derivative with a 3,4,5-trimethylphenoxy group demonstrated strong binding to Toxoplasma gondii enzymes (binding energy: −8.6 kcal/mol). The nitro group in analogs may enhance target interaction via hydrophobic contacts and hydrogen bonding .
  • PF-543 Derivatives (): Bulky substituents (e.g., bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl) groups) improved antitumor activity against non-small cell lung cancer, suggesting that steric bulk correlates with efficacy .
Neurological Targets
  • Dopamine D2 Receptor Ligands (): Haloperidol analogs with piperidin-4-ol scaffolds showed moderate-to-high receptor affinity. For example, L-741,626 (4-chlorophenyl and indole substituents) acts as a potent antagonist (Ki < 10 nM), highlighting the importance of aromatic substituents in receptor binding .
Antimicrobial Activity
  • P4MP4 (): A piperidin-4-ol derivative reduced Neisseria meningitidis adhesion, similar to phenothiazines. The nitro group in related compounds may disrupt bacterial membrane interactions .

Physicochemical Properties

  • Solubility and Polarity : Sulfonyl derivatives (e.g., 1-((4-nitrophenyl)sulfonyl)piperidin-4-ol) exhibit higher polarity due to the sulfonyl group, enhancing water solubility compared to nitrobenzyl analogs .
  • Stability: Nitro groups in 1-(4-nitrophenyl)-4-piperidinol may confer oxidative stability but reduce metabolic longevity compared to amino-substituted derivatives .

Key Findings and Implications

Substituent Impact : The nitro group enhances electron-withdrawing effects, improving binding to enzymes (e.g., antiparasitic targets) but may reduce metabolic stability.

Steric Effects : Bulky groups (e.g., in PF-543 derivatives) correlate with antitumor activity, suggesting steric hindrance optimizes target interactions .

Receptor Selectivity : Piperidin-4-ol derivatives with chlorophenyl/indole groups (e.g., L-741,626) achieve high dopamine D2 receptor selectivity, emphasizing substituent-driven pharmacology .

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